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Sulfuric acid, monobutyl ester

Cat. No.: B147654
CAS No.: 15507-13-8
M. Wt: 154.19 g/mol
InChI Key: ZTHQBROSBNNGPU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization in Academic Contexts

In academic and chemical literature, sulfuric acid, monobutyl ester is systematically named butyl hydrogen sulfate (B86663). nih.gov Its structure consists of a butyl group (CH₃CH₂CH₂CH₂-) covalently bonded to a sulfate group (-OSO₃H). This structure is fundamental to its chemical behavior and applications.

PropertyValue
Molecular FormulaC₄H₁₀O₄S nih.gov
Molecular Weight154.19 g/mol nih.gov
IUPAC Namebutyl hydrogen sulfate nih.gov
Synonymsn-butyl sulfate, this compound nih.gov
CAS Number15507-13-8 nih.gov

Unique Features of the Sulfate Ester Linkage

The C-O-S linkage is the cornerstone of the chemistry of this compound. acs.org This sulfate ester bond is susceptible to hydrolysis, a reaction that can be catalyzed by acid. researchgate.netresearchgate.net The stability of this linkage is a critical factor in both its synthesis and its reactivity. While generally more stable than their diester counterparts, monoalkyl sulfates can undergo hydrolysis under specific conditions. pnas.org The hydrolysis of the sulfate ester can proceed via different mechanisms depending on the reaction conditions, such as pH. researchgate.net For instance, acid-catalyzed hydrolysis is a common pathway for the cleavage of the sulfate ester bond. researchgate.net

Stereochemical Considerations

When considering the isomers of butanol, such as 2-butanol, stereochemistry becomes a relevant factor. The hydrolysis of optically active secondary butyl hydrogen sulfate has been a subject of study. researchgate.netcaltech.edu Research has shown that the stereochemical outcome of the hydrolysis of sec-butyl hydrogen sulfate can vary depending on the reaction conditions. caltech.edu For example, acid-catalyzed hydrolysis of sec-mono-alkyl sulfate esters can proceed with retention of configuration, a significant finding for stereoselective synthesis. researchgate.net In contrast, hydrolysis in basic solutions tends to occur with an inversion of configuration. researchgate.net This stereochemical control is of interest in organic synthesis, where the configuration of a chiral center is crucial.

Amphiphilic Properties and Their Implications

Like other monoalkyl sulfates with longer alkyl chains, this compound possesses amphiphilic properties, meaning it has both a hydrophilic (water-attracting) sulfate head and a hydrophobic (water-repelling) butyl tail. ontosight.aiontosight.ai This dual nature is the basis for its surfactant properties, although it is less pronounced than in its longer-chain counterparts like sodium lauryl sulfate. The amphiphilicity allows these molecules to assemble at interfaces, such as air-water or oil-water, reducing surface tension. ontosight.ai This property is fundamental to their use in various applications, including as wetting agents and in the formation of micelles in solution. ontosight.aiusbio.net The formation of micelles, which are aggregates of surfactant molecules, is a key aspect of their function in detergents and emulsifiers. acs.org

Historical Context and Evolution of Research in Monoalkyl Sulfates

The study of sulfate esters dates back to the 19th century with Eugen Baumann's work on the detoxification of phenols through sulfation. nih.gov Initially, research focused on their synthesis and basic properties. The use of sulfuric acid for the sulfation of alcohols was an early method, though it often resulted in equilibrium mixtures and side products. nih.gov Over time, more sophisticated sulfating agents and methods were developed to improve yields and selectivity. nih.govnih.gov The investigation into the kinetics and mechanisms of hydrolysis of monoalkyl sulfates began in the mid-20th century, revealing the complex nature of these reactions. caltech.edu More recent research has delved into the role of monoalkyl sulfates in biological systems and their potential as alkylating agents. pnas.orgnih.gov

Current Research Paradigms and Future Perspectives for this compound

Current research on monoalkyl sulfates, including butyl hydrogen sulfate, is multifaceted. One area of focus is their application in catalysis, for instance, as acidic ionic liquids for organic synthesis. scispace.comresearchgate.netsioc-journal.cn The unique properties of these compounds make them effective catalysts in various reactions, such as esterification. sioc-journal.cn

Another significant area of investigation is their chemical reactivity, particularly their ability to act as alkylating agents in aqueous solutions. pnas.orgnih.gov This reactivity, which is more pronounced than previously thought, opens up new possibilities for their application in chemical synthesis and raises questions about their behavior in biological systems. pnas.org

Future research is likely to continue exploring the catalytic potential of this compound and its derivatives. Furthermore, a deeper understanding of the factors that control the reactivity and stability of the sulfate ester linkage will be crucial for designing new applications. The development of more efficient and environmentally friendly methods for the synthesis of monoalkyl sulfates also remains an important research goal. google.com As our understanding of the intricate chemical properties of these molecules grows, so too will their potential applications in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O4S B147654 Sulfuric acid, monobutyl ester CAS No. 15507-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHQBROSBNNGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165805
Record name Sulfuric acid, monobutyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15507-13-8
Record name Sulfuric acid, monobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, monobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Sulfuric Acid, Monobutyl Ester

Direct Esterification Processes

The most common method for synthesizing sulfuric acid, monobutyl ester is through the direct esterification of butanol with sulfuric acid. smolecule.comontosight.ai This reaction involves the combination of an alcohol (butanol) and a strong mineral acid (sulfuric acid) to form the corresponding alkyl hydrogen sulfate (B86663). The general reaction is:

C₄H₉OH + H₂SO₄ → C₄H₉OSO₃H + H₂O smolecule.com

The efficiency and yield of the direct esterification of butanol with sulfuric acid are highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to maximize the formation of the monobutyl ester include temperature, the molar ratio of reactants, and reaction time.

The molar ratio of butanol to sulfuric acid is another crucial variable. An excess of the alcohol is typically used to shift the equilibrium towards the formation of the ester product. chemguide.co.uk In related esterification processes, increasing the acid-to-alcohol mole ratio from 1:5 to 1:15 has been shown to substantially increase both the speed and the yield of the esterification, particularly in the initial phases of the reaction. ache.org.rs

The reaction time is also a factor. For the synthesis of butyl hydrogen sulfate, a reaction time of one to two hours with stirring is generally employed. smolecule.com The optimal duration is often a balance between achieving high conversion and preventing the formation of unwanted by-products that can occur with prolonged reaction times or at higher temperatures.

Table 1: Optimization Parameters for Esterification of Stearic Acid with 1-Butanol (Analogous System)

ParameterConditionEffect on YieldSource
TemperatureIncrease from 35°C to 65°CIncreased reaction speed and yield ache.org.rs
Acid/Alcohol Mole RatioIncrease from 1/5 to 1/15Increased speed and yield of esterification ache.org.rs
Catalyst Mole Ratio (H₂SO₄)0.75 (relative to acid)Achieved highest yield (99%) at 65°C ache.org.rs

While sulfuric acid acts as both a reactant and a catalyst in the formation of butyl sulfuric acid, other acid catalysts are often employed in esterification reactions. A notable example is p-toluenesulfonic acid (TsOH), a strong organic acid that is solid and often easier to handle than concentrated sulfuric acid. atamanchemicals.com

In comparative studies of acid catalysts for the synthesis of esters like ethylene (B1197577) glycol butyl ether acetate (B1210297), p-toluenesulfonic acid has demonstrated superior catalytic activity compared to sulfuric acid. researchgate.net In one such study, under identical reaction conditions, the yield of the ester product was significantly higher when p-toluenesulfonic acid was used as the catalyst. researchgate.net This suggests that for esterification reactions where the goal is the ester of a carboxylic acid and not the sulfuric acid ester itself, p-toluenesulfonic acid can be a more effective catalyst. researchgate.netatlantis-press.com The higher efficacy of p-toluenesulfonic acid in certain esterifications is attributed to its strong acidity combined with properties like good stability and less tendency to cause side reactions like oxidation or carbonation compared to sulfuric acid. researchgate.net

Table 2: Comparative Yields of Esterification with Different Acid Catalysts

Catalyst TypeEster Yield (%)Source
p-Toluenesulfonic acid93.67 researchgate.net
Phosphotungstic acid92.56 researchgate.net
Titanium sulfate89.89 researchgate.net
Sulfuric acid74.08 researchgate.net
Stannous chloride48.67 researchgate.net
Aminobenzene sulfonic acid15.90 researchgate.net
Blank test (no catalyst)5.16 researchgate.net

Salt Synthesis and Derivatization from the Acid

The acidic nature of this compound allows for its conversion into various salt derivatives, which are often more stable and easier to handle.

The sodium salt of this compound, known as sodium butyl sulfate, is commonly prepared through a straightforward neutralization reaction. smolecule.comontosight.ai After the initial esterification of butanol and sulfuric acid to form butyl hydrogen sulfate, an alkali hydroxide (B78521), typically sodium hydroxide (NaOH), is gradually added to the reaction mixture. smolecule.comontosight.ai This neutralizes the acidic proton of the sulfate group, forming the sodium salt and water. ck12.orgyoutube.comquora.com

The neutralization reaction is as follows:

C₄H₉HSO₄ + NaOH → NaC₄H₉SO₄ + H₂O smolecule.com

The resulting product, sodium butyl sulfate, is a white or off-white crystalline powder that is highly soluble in water. ontosight.ai The process may also involve filtering out any precipitated sodium sulfate that forms as a by-product. smolecule.com

For research purposes, such as in mechanistic studies or as internal standards in analytical chemistry, isotopically labeled compounds are often required. The synthesis of deuterated this compound can be achieved by using deuterated starting materials.

One approach involves the per-deuteration of the butanol precursor. For instance, t-butanol has been successfully per-deuterated by heating it in acidified deuterium (B1214612) oxide (D₂O) under pressure. cdnsciencepub.com Similarly, t-butyl esters can be hydrolyzed using a mixture of sodium deuteroxide (NaOD) and D₂O to produce deuterated t-butanol. cdnsciencepub.com

Once the deuterated butanol (e.g., butanol-d₉) is prepared, it can be reacted with sulfuric acid in the direct esterification process described previously. This reaction would yield the corresponding deuterated this compound. The direct hydrogen-deuterium exchange on the final compound is another potential, though more complex, route that can be facilitated by specific catalysts. snnu.edu.cn

Formation as a By-product in Industrial Syntheses

This compound is not always the desired product. In many industrial processes that use sulfuric acid as a catalyst in the presence of butanol, butyl hydrogen sulfate can be formed as a significant by-product.

A prominent example is in the production of butyl acrylate (B77674) through the direct esterification of acrylic acid with butanol. google.com In this process, sulfuric acid is a commonly used catalyst due to its low cost and high activity. However, it readily reacts with the excess butanol present in the reaction medium to form butyl hydrogen sulfate. google.com This by-product represents a loss of both catalyst and reactant and can complicate the purification of the final butyl acrylate product. google.com

Similarly, in the petroleum industry, sulfuric acid is used to separate isobutylene (B52900) from C₄ hydrocarbon streams. The process involves the reaction of isobutylene with sulfuric acid (typically 45-65% concentration) to form tert-butyl sulfuric ester. google.com While this intermediate is then intentionally decomposed with heat and water dilution to regenerate isobutylene, its formation is a key step where a butyl sulfate is created as a transient by-product of a larger industrial process. google.com

Occurrence in Butyl Acetate Production Processes

This compound, also known as monobutyl sulfate or butyl hydrogen sulfate, is a recognized intermediate and byproduct in the industrial production of butyl acetate. google.comnih.gov The primary manufacturing route for butyl acetate is the Fischer esterification of n-butanol with acetic acid, a reaction that is almost universally catalyzed by a strong acid, most commonly concentrated sulfuric acid. wikipedia.orgsolventis.netnih.gov

During this process, while the main reaction involves the esterification of acetic acid, a parallel reaction can occur between the n-butanol reactant and the sulfuric acid catalyst itself. google.com This side reaction leads to the formation of alkyl sulfates. Specifically, n-butanol reacts with sulfuric acid to produce monobutyl sulfate (RHSO₄) and, to a lesser extent, dibutyl sulfate (R₂SO₄). google.com The formation of these sulfate esters is an inherent consequence of using an alcohol in the presence of a strong sulfuric acid catalyst under reaction conditions. google.comgoogle.com

A European patent for an esterification process notes that the analytical method used to determine the concentration of the sulfuric acid catalyst in the reaction kettle actually measures it as the monobasic acid, monobutyl sulfonate. google.comgoogleapis.com This directly confirms its presence within the reaction system. The process involves continuously feeding acetic acid and n-butanol to a reactor, where the catalyst concentration is maintained, leading to the formation of the desired butyl acetate but also these sulfate impurities. google.com

Table 1: Key Components in Sulfuric Acid-Catalyzed Butyl Acetate Production
Component TypeChemical NameRole/Status in Process
ReactantAcetic AcidPrimary reactant for esterification. solventis.net
Reactantn-ButanolPrimary reactant for esterification; also reacts with catalyst to form byproducts. google.com
CatalystSulfuric AcidAcid catalyst for the main esterification reaction. nih.gov
Main Productn-Butyl AcetateThe desired ester product. solventis.net
ByproductThis compoundFormed from the reaction of n-butanol and sulfuric acid. google.com
ByproductWaterA byproduct of the esterification reaction. nih.gov

Implications for Process Purity and Separation Science

The presence of this compound and related sulfate compounds as byproducts has significant implications for the purity of the final butyl acetate product and necessitates specific separation and purification strategies. google.com For many applications, such as its use as a solvent for coatings, inks, and in the pharmaceutical industry, high purity butyl acetate is required. solventis.net The presence of acidic sulfate impurities is undesirable. googleapis.com

These alkyl sulfate byproducts are known to be mixed in with the crude butyl acetate. google.com A major concern is their thermal instability. During the purification process, which typically involves distillation, the heat applied can cause these sulfonate esters to decompose. google.com This decomposition can generate sulfur oxides (SO₂/SO₃), which in turn appear in the final product as acidic sulfate (SO₄²⁻), negatively impacting the product's quality and long-term storage stability. google.com For high-purity applications, such as solvents for electrical materials and photoresists, the reduction of these sulfuric acid-derived substances is a critical objective. google.com

The removal of these impurities presents a challenge to separation science. Standard purification of crude butyl acetate involves several steps. After the initial reaction, the crude product is often neutralized with an alkali solution, such as sodium carbonate, to remove the bulk of the acidic catalyst and byproducts. nih.govderpharmachemica.com This is followed by washing with water. google.com Distillation is then used to separate the butyl acetate from water, unreacted butanol, and other low-boiling components, as well as high-boiling residues. google.comnih.gov However, simply distilling the product may not be sufficient to remove all sulfuric acid-derived substances, especially if they decompose during heating. google.comgoogle.com To achieve the high levels of purity required for sensitive applications, advanced methods such as passing the distilled product through ion exchange resins may be employed to adsorb and remove the remaining traces of sulfuric acid and its organic ester derivatives. google.com

Table 2: Purity Implications and Separation Techniques
ImplicationDescriptionSeparation/Mitigation Technique
Reduced Product PurityThis compound is an impurity mixed in the crude butyl acetate. google.comMulti-stage purification processes are required. google.com
Product InstabilityThermal decomposition of sulfate byproducts during distillation can form acidic sulfates, affecting storage stability. google.comNeutralization with alkali (e.g., sodium carbonate), washing with water. nih.govderpharmachemica.com
Unsuitability for High-Tech UseThe presence of sulfuric acid-derived substances is unacceptable for applications like photoresist solvents. google.comLow and high boiling point distillation, followed by treatment with ion exchange resins. google.com

Reactivity and Mechanistic Studies of Sulfuric Acid, Monobutyl Ester

Hydrolytic Degradation Mechanisms

The hydrolysis of sulfuric acid, monobutyl ester, also known as butyl hydrogen sulfate (B86663), involves the cleavage of the ester bond to yield butanol and sulfuric acid. This process is of significant interest due to the widespread presence of alkyl sulfates in various industrial applications and in the environment. nih.govnih.gov The mechanisms of this degradation are influenced by several factors, including the pH of the solution and the presence of other chemical species.

The hydrolysis of monoalkyl sulfate anions generally follows first-order kinetics within a pH range of 3 to 10 in buffered solutions. nih.gov However, the rate of this reaction is notably slow under uncatalyzed conditions. For instance, the uncatalyzed hydrolysis of methyl sulfate at 25°C has an estimated half-life of 1,100 years, highlighting the remarkable stability of these monoesters. nih.govnih.gov The hydrolysis rate can be significantly accelerated by the presence of catalysts, such as acids. rsc.org

Studies on similar short-chain alkyl sulfates have provided insights into the kinetics. For example, the hydrolysis of sodium dodecyl sulfate (SDS) has been shown to be autocatalytic in initially neutral solutions, a phenomenon attributed to the production of hydrogen sulfate ions which then catalyze the reaction. rsc.org The hydrolysis of monoalkyl sulfates is also subject to catalysis by enzymes known as alkylsulfatases, which can enhance the reaction rate by a factor of approximately 10¹¹-fold. nih.govnih.gov

The hydrolysis of secondary butyl hydrogen sulfate has also been investigated, providing further understanding of the influence of the alkyl group structure on the reaction kinetics. acs.org

Table 1: Kinetic Data for the Hydrolysis of a Related Alkyl Sulfate Ester

CompoundConditionHalf-lifeReference
Propylene Glycol Monomethyl Ether Acetate (B1210297) (PGMEA)In rat blood (in vivo, 14.7 mg/kg)1.6 min oup.comoup.com
Propylene Glycol Monomethyl Ether Acetate (PGMEA)In rat blood (in vivo, 147 mg/kg)2.3 min oup.comoup.com
Propylene Glycol Monomethyl Ether Acetate (PGMEA)In rat liver homogenate (in vitro)27-30 min oup.com
Propylene Glycol Monomethyl Ether Acetate (PGMEA)In human liver homogenate (in vitro)34 min oup.com

Environmental conditions play a crucial role in determining the rate and pathway of hydrolytic degradation of this compound. nist.gov Key parameters include pH, temperature, and the presence of other ions or organic matter.

pH: The hydrolysis of alkyl sulfates is subject to both acid and base catalysis. In acidic conditions, the reaction is accelerated through protonation of the ester oxygen, making the sulfur atom more susceptible to nucleophilic attack by water. rsc.org This is a form of specific hydrogen ion catalysis. rsc.org The rate of hydrolysis generally increases with decreasing pH. mdpi.com

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. mdpi.com Studies conducted at elevated temperatures are often used to extrapolate reaction rates to ambient environmental conditions. nih.gov

Catalysis: The presence of certain metal ions or other catalysts in the environment can influence the hydrolysis rate. While specific data for monobutyl sulfate is limited, studies on other esters have shown that the hydrolysis kinetics can be enhanced in emulsions stabilized by surfactant-modified particles. google.com

Biodegradation: In natural environments, the degradation of alkyl sulfates is often mediated by microorganisms. nih.govnih.gov Bacteria can produce alkylsulfatase enzymes that efficiently hydrolyze the ester bond, utilizing the resulting alcohol as a carbon source. nih.gov The specificity of these enzymes can vary, with some being highly specific to the structure of the alkyl sulfate. nih.gov

Reactions with Acid-Base Systems

This compound is an acidic compound due to the presence of the sulfuric acid moiety. nih.gov In solution, it can donate a proton, forming the butyl sulfate anion and a hydronium ion. The acidity of the parent compound, sulfuric acid, is very high, and while esterification to form the monobutyl ester reduces this acidity, it remains a relatively strong acid.

The proton transfer from sulfuric acid to an alcohol like butanol is a key step in its formation and is also relevant to its reactivity. chegg.com In concentrated sulfuric acid, protonation of butene can occur, leading to the formation of carbocations which are stabilized by interaction with the acid. hep.com.cn The study of proton transport in sulfuric acid itself reveals complex mechanisms, including correlated proton transfer events along hydrogen-bonded chains, which can be influenced by the presence of water. acs.orgresearchgate.net

As an acid, this compound readily reacts with bases to form salts. The most common of these is the sodium salt, sodium butyl sulfate, which is formed by the neutralization of this compound with sodium hydroxide (B78521). ontosight.aismolecule.com This salt is a white or off-white crystalline powder that is highly soluble in water. ontosight.ai

The formation of salts enhances the stability and solubility of the compound, making it suitable for various applications, such as in detergents and as a surfactant. cymitquimica.com The general reaction for the formation of a salt can be represented as:

C₄H₉OSO₃H + MOH → C₄H₉OSO₃M + H₂O

Where M represents a monovalent cation such as Na⁺. Other salts can be formed with different bases.

Table 2: Properties of Sodium Butyl Sulfate

PropertyValueReference
Molecular FormulaC₄H₉NaO₄S ontosight.ai
AppearanceWhite to off-white solid usbio.net
Solubility in WaterSoluble ontosight.aicymitquimica.com
Melting Point>197°C (decomposes) usbio.net

Interactions with Chemical Species in Solution

This compound and its corresponding salts can interact with various chemical species in solution. As an anionic surfactant, sodium butyl sulfate has a polar head (the sulfate group) and a nonpolar tail (the butyl group). smolecule.com This amphiphilic nature allows it to interact with both polar and nonpolar substances, reducing surface tension and facilitating the formation of emulsions. smolecule.comcymitquimica.com

In the context of chemical reactions, monobutyl sulfate can act as an alkylating or sulfating agent under certain conditions. nih.govnih.gov The "energy-rich" nature of the sulfate ester bond, combined with its resistance to hydrolysis, allows for the transfer of the butyl group or the sulfate group to other molecules. nih.gov For example, it has been used as a co-catalyst in the polymerization of tetrahydrofuran (B95107). smolecule.comchemicalbook.compharmaffiliates.com

The presence of other substances can also affect the reactivity of monobutyl sulfate. For instance, in the hydrolysis of similar compounds, the presence of buffers can lead to competition between hydrolysis and reaction with the buffer base. nih.gov

Interfacial Chemistry and Surface Active Agent Properties

This compound, also known as butyl hydrogen sulfate, and its corresponding salts, such as sodium butyl sulfate, are classified as anionic surfactants. smolecule.comcymitquimica.com This classification stems from their amphiphilic molecular structure, which consists of a polar, hydrophilic sulfate head group and a nonpolar, hydrophobic four-carbon butyl tail. smolecule.com This dual nature allows the molecule to interact with both polar (like water) and nonpolar substances (like oils), enabling it to concentrate at interfaces and reduce interfacial or surface tension. smolecule.com

The formation and behavior of this compound at the air-water interface have been studied by measuring the surface tensions of n-butanol in aqueous sulfuric acid solutions. In these systems, n-butanol reacts to form butyl hydrogen sulfate (C₄H₉OSO₃H). acs.orgalbany.edu As the concentration of butanol increases, the surface tension of the solution steadily decreases, indicating the segregation of butyl-containing species to the surface. acs.orgalbany.edu

Research conducted at 294 K shows that the addition of n-butanol to sulfuric acid solutions leads to a significant reduction in surface tension. For instance, in a 72 wt % H₂SO₄ solution, the surface tension drops from approximately 74 dyn cm⁻¹ to 45 dyn cm⁻¹ with the addition of 0.4 M butanol. acs.org This surface activity results in the formation of a surface film of butyl-containing species. The surface concentration of these species reaches a near-constant value at bulk butanol concentrations between 0.2 and 0.4 M. acs.orgalbany.edu

The effectiveness of surface packing, however, is influenced by the acidity of the solution. At the surface of pure water, the surface concentration of butyl species is approximately 3.5 × 10¹⁴ cm⁻², which corresponds to about 73% of the maximum possible packing density. acs.orgresearchgate.net In contrast, at the surface of a 72 wt % H₂SO₄ solution, the surface concentration decreases to about 2.0 × 10¹⁴ cm⁻² (around 41% of maximum packing). acs.orgresearchgate.net This reduction in surface coverage with increasing acidity is suggested to be driven by factors such as the protonation of butanol, changes in solvent size, and the conversion of butanol to its sulfate ester. acs.orgalbany.edu

Further studies at lower temperatures (213 K) on supercooled sulfuric acid (60-68 wt %) have shown that segregated butyl species can achieve surface concentrations of approximately 4 x 10¹⁴ cm⁻², which represents about 80% surface coverage at a bulk concentration of 0.18 M butanol. nih.govnih.gov

Table 1: Surface Tension of n-Butanol in Aqueous Sulfuric Acid at 294 K acs.orgscite.ai
SolutionButanol Concentration (M)Surface Tension (dyn cm⁻¹)
Pure Water0.439
38 wt % H₂SO₄0.436
72 wt % H₂SO₄0.445
Table 2: Surface Concentration of Butyl Species at 294 K acs.orgresearchgate.net
Aqueous MediumSurface Concentration (molecules cm⁻²)Packing Efficiency (% of max)
Pure Water~3.5 × 10¹⁴~73%
72 wt % H₂SO₄~2.0 × 10¹⁴~41%

Emulsification and Wetting Phenomena

The amphiphilic nature of this compound and its salts is fundamental to their function as emulsifying and wetting agents. smolecule.comcymitquimica.com The mechanism of action involves the polar sulfate head interacting with water, while the nonpolar butyl tail interacts with hydrophobic substances. smolecule.com

As an emulsifying agent, sodium butyl sulfate facilitates the dispersion of oils and other hydrophobic materials within water, creating a stable emulsion. cymitquimica.com By reducing the interfacial tension between the oil and water phases, it lowers the energy required to break down the oil into smaller droplets, which can then be stabilized by the surfactant molecules adsorbing at the droplet surface. smolecule.comcymitquimica.com

This reduction in surface tension also underlies the compound's wetting properties. smolecule.com Wetting is the process by which a liquid spreads over a solid surface. This compound, by lowering the surface tension of the aqueous solution, allows the liquid to spread more effectively and make better contact with surfaces, a property valuable in applications like detergents and cleaners. smolecule.comcymitquimica.com

Applications and Functional Roles in Advanced Chemical Research

Catalytic Activity in Polymerization Processes

The compound's acidic nature allows it to participate in catalytic systems, particularly in the domain of polymer chemistry. It is noted for its role in cationic ring-opening polymerization, a process crucial for synthesizing various polyethers.

Sulfuric acid, monobutyl ester, often in the form of its sodium salt (sodium butyl sulfate), is utilized in the polymerization of cyclic ethers like tetrahydrofuran (B95107) (THF) usbio.netchemicalbook.com. The polymerization of THF yields polytetrahydrofuran (PTHF), a polymer with significant industrial use as the soft segment in materials like polyurethanes and polyesters researchgate.net. While strong acids are required to initiate the reaction, the process can be complex. In these systems, this compound or its salt can function as a component of the catalytic environment.

The table below outlines a typical catalytic system for such polymerization reactions.

ComponentRole in Polymerization
Primary Catalyst A strong Brønsted or Lewis acid that initiates the ring-opening.
Monomer Cyclic ether, such as Tetrahydrofuran (THF).
Co-catalyst/Wetting Agent This compound (or its salt) can facilitate the interaction between components.

The polymerization of THF proceeds through a cationic ring-opening polymerization (CROP) mechanism nih.govmdpi.com. This process is initiated by strong acids, which protonate the oxygen atom of the THF ring, creating a tertiary oxonium ion researchgate.net. This activation makes the ring susceptible to nucleophilic attack by another THF monomer nih.govresearchgate.net.

The key steps in the mechanism are:

Initiation: A proton (H+) from an acid catalyst attacks the oxygen atom of the THF molecule. This forms a cyclic oxonium ion, activating the monomer.

Propagation: A second THF molecule acts as a nucleophile, attacking one of the carbon atoms adjacent to the positively charged oxygen in the activated ring. This results in the opening of the ring and the formation of a new, larger oxonium ion at the end of the growing polymer chain. This process repeats, extending the polymer chain.

Termination: The reaction is terminated when the propagating cationic center is neutralized, which can occur through various reactions, often involving reaction with a counter-ion or another nucleophile present in the system.

In this context, while not typically the primary initiator itself, the surfactant properties of this compound can influence the reaction kinetics and homogeneity of the system.

Functionality as a Wetting Agent in Material Processing

The amphiphilic structure of this compound, featuring a polar sulfate (B86663) head and a nonpolar butyl tail, makes it an effective surface-active agent, or surfactant. This property is particularly valuable in processes requiring enhanced wetting and penetration of aqueous solutions into materials.

One of the well-documented applications of this compound is as a wetting agent in the mercerization of cotton textiles usbio.netchemicalbook.com. Mercerization is a treatment process where cotton fabric is subjected to a cold, concentrated solution of caustic soda (sodium hydroxide) biopolchemicals.com. For the process to be effective, the caustic solution must rapidly and uniformly penetrate the cotton fibers. This compound acts as a powerful wetting agent that lowers the surface tension of the caustic bath, ensuring thorough and even absorption into the fiber structure usbio.netchemicalbook.com. Sulfuric acid esters are a class of compounds recognized for their utility as wetting and thickening materials in the textile industry google.com.

By facilitating the efficient penetration of the caustic solution during mercerization, this compound plays a crucial role in modifying the cotton fibers' physical and chemical properties. The treatment causes the cellulose (B213188) fibers to swell, which alters their morphology and crystalline structure. This transformation leads to a significant enhancement of the material's absorption properties. The resulting mercerized cotton exhibits improved dye uptake, leading to more vibrant and deeper colors with better uniformity biopolchemicals.com.

The table below summarizes the key effects of the mercerization process, which is enabled by effective wetting agents like this compound.

PropertyEffect of Mercerization
Luster Increased due to changes in fiber cross-section and light reflection.
Dye Affinity Significantly improved, allowing for richer and more uniform dyeing.
Tensile Strength Increased as a result of structural changes in the cellulose.
Dimensional Stability Improved resistance to shrinkage.
Water Absorption Enhanced due to the swelling of cellulose fibers.

Exploration as a Research Chemical and Excipient

This compound is classified as a research chemical, available from suppliers for laboratory and research applications usbio.net. Its value in research is tied to the study of its catalytic and surfactant properties. Investigations into its performance in polymerization and textile processing contribute to the development of more efficient industrial processes.

Furthermore, its nature as an anionic surfactant suggests potential for exploration as a pharmaceutical excipient. Excipients are inactive substances used alongside active pharmaceutical ingredients (APIs) in drug formulations drugtopics.com. Anionic surfactants, such as sodium lauryl sulfate, are commonly used as wetting agents, emulsifiers, and solubilizers to improve the dissolution and bioavailability of poorly soluble drugs drugbank.com. The amphiphilic character of this compound is consistent with the functional requirements of such excipients, making it a candidate for investigation in pharmaceutical formulation research.

Role as a Surfactant in Formulations

The sodium salt of this compound, known as sodium butyl sulfate, is classified as an anionic surfactant. smolecule.com This property is a direct result of its molecular structure, which is amphiphilic in nature.

The molecule consists of:

A polar, hydrophilic head group: the sulfate group (-OSO₃⁻).

A nonpolar, hydrophobic tail: the butyl group (C₄H₉-).

This dual nature allows sodium butyl sulfate to position itself at the interface between polar (like water) and nonpolar (like oils and greases) substances. By doing so, it reduces the interfacial tension between these two phases, which is the fundamental mechanism of surfactant action. This property is leveraged to promote the wetting of surfaces and the emulsification of immiscible liquids. smolecule.com

Properties of Sodium Butyl Sulfate as a Surfactant
PropertyDescriptionPrimary Chemical Mechanism
ClassificationAnionic SurfactantThe head group is a negatively charged sulfate. smolecule.com
AmphiphilicityPossesses both hydrophilic and hydrophobic moieties.The polar sulfate head interacts with water, while the nonpolar butyl tail interacts with nonpolar substances. smolecule.com
Mechanism of ActionReduces surface and interfacial tension.Adsorption at the interface between two phases (e.g., liquid-liquid or liquid-solid).
Primary FunctionsWetting agent, EmulsifierFacilitates the spreading of a liquid on a surface; Stabilizes mixtures of immiscible liquids. smolecule.com

Studies on Interaction with Biological Systems (Focus on chemical mechanisms)

The interaction of this compound and its salts with biological systems is primarily dictated by its surfactant properties, which can influence cellular structures and metabolic pathways.

Modulation of Solubility and Transport Mechanisms in Biochemical Pathways

The amphiphilic nature of this compound allows it to interact with biological membranes, which are primarily composed of lipid bilayers. The hydrophobic butyl tail can intercalate into the nonpolar interior of the lipid bilayer, while the hydrophilic sulfate head remains in the aqueous environment. This insertion can disrupt the ordered structure of the membrane, leading to an increase in its fluidity and permeability.

This perturbation of the membrane's integrity can have several consequences for biochemical pathways:

Increased Solubility of Lipophilic Compounds : By acting as a surfactant, it can increase the solubility of hydrophobic or poorly water-soluble compounds in aqueous biological fluids, which may affect their bioavailability and interaction with cellular components. smolecule.com

Altered Transport Mechanisms : An increase in membrane permeability can affect the transport of ions and small molecules across the cell membrane. This can disrupt concentration gradients that are essential for many cellular processes. While not directly studied for this compound, other fatty acids and surfactants have been shown to alter membrane permeability.

Mechanisms of Interaction with Biological Membranes
MechanismChemical BasisPotential Biochemical Consequence
Membrane IntercalationThe hydrophobic butyl tail inserts into the lipid bilayer of the cell membrane.Disruption of lipid packing and increased membrane fluidity.
Increased PermeabilityDisruption of the membrane's barrier function.Altered transport of ions and small molecules, potentially affecting cellular homeostasis.
Solubility EnhancementAmphiphilic nature allows for the solubilization of nonpolar molecules in aqueous environments. smolecule.comMay increase the bioavailability of certain xenobiotics or endogenous molecules. smolecule.com

Influence on Xenobiotic Metabolism (Chemical pathway analysis)

Xenobiotic metabolism is the process by which organisms modify and excrete foreign chemical compounds. It is typically divided into three phases. This compound, as a sulfuric acid ester, is structurally related to compounds involved in Phase II of this process.

Phase I Metabolism : In this phase, enzymes such as the cytochrome P450 (CYP) superfamily introduce or expose polar functional groups on the xenobiotic molecule. wikipedia.orgnih.gov This generally results in a more water-soluble metabolite.

Phase II Metabolism : The modified xenobiotic is then conjugated with an endogenous polar molecule. One of the key Phase II reactions is sulfonation, catalyzed by sulfotransferase (SULT) enzymes. uef.fi In this reaction, a sulfonate group (-SO₃⁻) is transferred from a donor molecule (PAPS, 3'-phosphoadenosine-5'-phosphosulfate) to the xenobiotic, forming a sulfate conjugate. uef.finih.gov This conjugation further increases the water solubility of the xenobiotic, facilitating its excretion.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental characteristics of the sulfuric acid, monobutyl ester molecule. These calculations can predict its three-dimensional geometry, electronic structure, and reactivity indices.

Furthermore, quantum chemical methods are used to understand the molecule's reactivity. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can assess the molecule's susceptibility to nucleophilic or electrophilic attack. The distribution of electrostatic potential on the molecular surface can identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). These calculations are crucial for predicting how this compound will interact with other molecules and for studying potential reaction mechanisms, such as hydrolysis. researchgate.netmdpi.com For instance, theoretical studies on the hydrolysis of similar esters have used DFT to map out the entire reaction pathway, calculating the energy barriers for rate-limiting steps and providing insights into the reaction kinetics. mdpi.com

Table 1: Representative Geometric Parameters for Alkyl Esters from Quantum Chemical Calculations Note: This table presents typical data obtained from DFT calculations for molecules with similar functional groups. Specific values for this compound would require dedicated computational studies.

ParameterDescriptionTypical Calculated Value (Å or °)Calculation Method
C-O Bond LengthLength of the single bond between the butyl group carbon and the ester oxygen.1.45 - 1.50 ÅB3LYP/6-311G(d,p)
O-S Bond LengthLength of the single bond between the ester oxygen and the sulfur atom.1.57 - 1.62 ÅB3LYP/6-311G(d,p)
S=O Bond LengthLength of the double bonds between the sulfur atom and the other oxygen atoms.1.42 - 1.47 ÅB3LYP/6-311G(d,p)
C-O-S Bond AngleThe angle formed by the butyl carbon, the ester oxygen, and the sulfur atom.115 - 120 °B3LYP/6-311G(d,p)
O-S-O Bond AngleThe angle between the oxygen atoms bonded to the central sulfur atom.105 - 115 °B3LYP/6-311G(d,p)

Computational Simulations of Solution-Phase Behavior

The behavior of this compound in solution, particularly in aqueous environments, is critical to its function as a surfactant. Computational simulations, such as Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD), are essential for studying these complex systems. chemrxiv.orgnih.gov

Atomistic MD simulations model the explicit interactions of each atom in the system, including the alkyl sulfate (B86663) molecules and the surrounding water molecules. researchgate.net These simulations provide detailed information on phenomena such as the formation of micelles, which are aggregates of surfactant molecules. researchgate.netrsc.org By tracking the positions and movements of all atoms over time, MD can reveal how individual this compound molecules self-assemble, the structure and size of the resulting micelles, the conformation of the butyl chains within the micelle core, and the interaction of the sulfate head groups with water and counter-ions at the micelle surface. researchgate.net

However, the long timescales required for processes like micelle formation can make atomistic MD computationally expensive. aip.org To address this, coarse-grained (CG) simulation methods like DPD are often used. In DPD, groups of atoms (e.g., the butyl tail or the sulfate head) are represented as single "beads," which significantly reduces the computational cost. rsc.org This approach allows for the simulation of larger systems over longer timescales, making it well-suited for studying equilibrium properties like the critical micelle concentration (CMC) and the aggregation number of micelles. aip.orgrsc.org Studies using many-body dissipative particle dynamics (MDPD) on sodium alkyl sulfates have shown excellent agreement with experimental values for CMC and can predict trends resulting from variations in surfactant tail length and salt concentration. rsc.orgrsc.org

Table 2: Simulation Methods for Studying Alkyl Sulfate Solution Behavior

Simulation TechniqueLevel of DetailKey Properties InvestigatedTypical Findings
Atomistic Molecular Dynamics (MD) All-atom, explicit solventMicelle structure, conformational flexibility, counterion binding, dynamics of micelle fission/formation. researchgate.netresearchgate.netProvides detailed insight into local molecular arrangements and fast dynamic processes. Confirms the hydrophobic core and hydrophilic shell structure of micelles. researchgate.net
Coarse-Grained MD (CGMD) Groups of atoms as beadsPhase diagrams, self-assembly into nematic or smectic phases, large-scale morphology. nih.govEnables the study of larger systems and slower processes, such as the formation of different liquid crystal phases. nih.gov
Dissipative Particle Dynamics (DPD) Coarse-grainedCritical Micelle Concentration (CMC), aggregation number, micellar shape and size. rsc.orgaip.orgAccurately predicts CMC values and trends with changing alkyl chain length or salt concentration. rsc.org

Modeling of Catalytic and Interaction Mechanisms

Computational modeling is instrumental in understanding the catalytic role of sulfuric acid and related compounds in chemical reactions, such as alkylation and esterification. acs.orgresearchgate.net These models can elucidate complex reaction mechanisms that are difficult to probe experimentally.

In processes like the sulfuric acid-catalyzed alkylation of isobutane (B21531) with butene, kinetic models are developed based on the underlying carbocation chain reaction mechanism. mdpi.com Computational chemistry is used to support this by:

Investigating Intermediates: Quantum chemical calculations can determine the structure and stability of key intermediates, such as the tert-butyl carbocation formed when sulfuric acid protonates an olefin. hep.com.cnnih.gov

Mapping Reaction Pathways: The entire reaction network, including chain initiation, growth, and termination steps, can be modeled. mdpi.com For example, calculations can show the energy profile for the addition of a tert-butyl carbocation to a butene molecule to form a C₈ carbocation. acs.org

Ab initio molecular dynamics (AIMD) simulations have also been used to study proton transport and the formation of ionic species in concentrated sulfuric acid, revealing the dynamic hydrogen-bonded network and the mechanisms of charge transfer, which are fundamental to its catalytic activity. acs.org Similarly, the interaction of sulfuric acid with other molecules to form clusters, a key step in atmospheric particle formation, has been extensively studied using quantum chemical methods to calculate formation free energies and evaporation rates. copernicus.org These approaches provide a molecular-level understanding of the interactions governing the catalytic and environmental behavior of sulfuric acid and its esters.

Environmental Fate and Transformation Dynamics

Degradation Pathways in Aqueous and Terrestrial Environments

The degradation of Sulfuric acid, monobutyl ester in the environment is expected to proceed through both abiotic and biotic pathways. The primary mechanisms of transformation are hydrolysis and biodegradation.

Biodegradation: Biodegradation is anticipated to be the most significant removal mechanism for this compound in both aqueous and terrestrial environments. Alkyl sulfates are known to be readily biodegradable under both aerobic and anaerobic conditions. epa.govnih.gov The initial step in the aerobic biodegradation of primary alkyl sulfates is the enzymatic cleavage of the sulfate (B86663) ester bond by enzymes called alkylsulfatases. mst.dk This releases the corresponding alcohol (butanol in this case) and inorganic sulfate. mst.dk The resulting butanol is a simple alcohol that is readily mineralized by a wide variety of microorganisms in the environment to carbon dioxide and water.

Studies on short-chain alkyl sulfates (C1-C4) have demonstrated that bacteria isolated from soil, canal water, and sewage can utilize them as sources of carbon and energy. researchgate.net A coryneform bacterium isolated from soil was shown to degrade butyl and propyl sulfates, liberating sulfate stoichiometrically. researchgate.net The enzyme responsible was identified as a sulfatase active towards C3–C7 primary alkyl sulfates. researchgate.net

Under anaerobic conditions, the biodegradation of alkyl sulfates can also occur. The process involves hydrolysis and acidification to form low molecular weight intermediates like alcohols and short-chain fatty acids, which are then further transformed by acetogenic and methanogenic bacteria. nih.gov

The following table summarizes the primary degradation products of this compound:

Degradation PathwayPrimary Products
HydrolysisButanol, Sulfuric acid
Aerobic BiodegradationButanol, Inorganic sulfate, Carbon dioxide, Water
Anaerobic BiodegradationButanol, Short-chain fatty acids, Methane, Carbon dioxide

Biogeochemical Cycling and Persistence

The biogeochemical cycling of this compound is closely linked to its degradation pathways and its interaction with environmental matrices.

Upon release into the environment, monobutyl sulfate is expected to be relatively mobile in water due to its solubility. However, its fate in soil is more complex, involving sorption and desorption processes. As an anionic surfactant, its sorption to soil and sediment is influenced by several factors, including the organic carbon content of the soil, clay mineralogy, and the presence of cations. nih.govtandfonline.com Generally, the sorption of anionic surfactants increases with increasing soil organic matter content through hydrophobic interactions. tandfonline.combohrium.com The sorption of alkyl sulfates is also proportional to the carbon chain length, with longer chains exhibiting higher sorption. wikipedia.org Given its short butyl chain, monobutyl sulfate is expected to have lower sorption affinity compared to longer-chain alkyl sulfates, suggesting a higher potential for leaching in low organic carbon soils. Desorption studies on other anionic surfactants have shown some degree of irreversible sorption, which could lead to a fraction of the compound being retained in the soil matrix. nih.govbohrium.com

The persistence of this compound in the environment is expected to be low. Its susceptibility to both abiotic hydrolysis and, more importantly, rapid biodegradation suggests that it will not accumulate to high levels in most environments. epa.govmst.dk The half-life will be dependent on environmental conditions such as temperature, pH, and microbial activity. In environments with active microbial populations, such as wastewater treatment plants and fertile soils, the degradation is expected to be rapid.

Analytical Monitoring Strategies in Environmental Matrices

The detection and quantification of this compound in environmental matrices such as water and soil require sensitive and specific analytical methods. Given its nature as an anionic surfactant, methods developed for other alkyl sulfates are generally applicable.

Sample Preparation: For water samples, a pre-concentration step is often necessary to achieve the required detection limits. Solid-phase extraction (SPE) is a common technique used for the isolation and concentration of anionic surfactants from aqueous matrices. researchgate.netnih.gov For soil and sediment samples, an initial extraction step is required to transfer the analyte from the solid matrix into a liquid solvent. Ultrasound-assisted extraction or pressurized liquid extraction with solvents like methanol (B129727) are commonly employed. nih.govcleaninginstitute.org

Instrumental Analysis: The primary analytical technique for the determination of alkyl sulfates in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netcleaninginstitute.orgresearchgate.netbohrium.com This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the target analyte in complex matrices. Reversed-phase liquid chromatography is typically used for separation, and detection is achieved using an electrospray ionization (ESI) source, usually in negative ion mode, which is well-suited for anionic compounds like alkyl sulfates. researchgate.net The use of tandem mass spectrometry (MS/MS) provides structural confirmation and minimizes interferences from the sample matrix.

The following table summarizes common analytical techniques for monitoring alkyl sulfates:

MatrixSample Preparation TechniqueInstrumental Analysis
WaterSolid-Phase Extraction (SPE)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Soil/SedimentUltrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Future Research Directions and Unexplored Avenues for Sulfuric Acid, Monobutyl Ester

The exploration of sulfuric acid, monobutyl ester, and related alkyl sulfates is entering a new phase, driven by the principles of green chemistry, the demand for novel catalytic systems, and the need for advanced analytical and materials science integration. Future research is poised to unlock the full potential of this compound, moving beyond its traditional applications toward more sophisticated and sustainable technologies.

Q & A

Q. What are the optimal synthetic pathways for producing high-purity sulfuric acid, monobutyl ester in laboratory settings?

this compound (CAS 15507-13-8) is typically synthesized via esterification of sulfuric acid with butanol under controlled conditions. Key methodological considerations include:

  • Catalyst selection : Concentrated sulfuric acid itself acts as a catalyst, but alternative acid catalysts (e.g., p-toluenesulfonic acid) can reduce side reactions .
  • Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and minimize decomposition .
  • Purification : Post-synthesis, neutralize residual acid with sodium bicarbonate, followed by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester .
    Data Table :
ParameterOptimal Range
Reaction Temp.60–80°C
CatalystH₂SO₄ (0.5–1 M)
Yield70–85%

Q. How can researchers validate the structural integrity of synthesized this compound?

Characterization requires a multi-technique approach:

  • NMR spectroscopy : ¹H NMR should show peaks at δ 0.9–1.0 ppm (butyl CH₃), δ 1.3–1.5 ppm (butyl CH₂), and δ 3.8–4.2 ppm (SO₄-CH₂) .
  • FT-IR : Confirm ester bonds via asymmetric S-O stretching (~1250 cm⁻¹) and C-O-S vibrations (~1050 cm⁻¹) .
  • Mass spectrometry : ESI-MS in negative mode should display a molecular ion peak at m/z 195.1 (C₄H₁₀O₄S⁻) .

Q. What safety protocols are critical for handling this compound in laboratory experiments?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory due to its corrosive nature (Skin Corr. 1A classification) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity studies often arise from variability in exposure models or confounding factors. Methodological solutions include:

  • Standardized exposure protocols : Use in vitro models (e.g., human bronchial epithelial cells) with controlled pH (6.5–7.5) and exposure duration (24–48 hr) .
  • Propensity score analysis : Adjust for confounders (e.g., solvent carriers, cell viability assays) using generalized propensity scores to isolate the ester’s effects .
    Example Data Conflict :
StudyLD₅₀ (mg/kg)Model
Smith et al.320Rat (oral)
Lee et al.450Mouse (dermal)
Resolution requires harmonizing species-specific metabolic pathways and exposure routes .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 210 nm; limit of detection (LOD) ≤ 0.1% for residual butanol or sulfuric acid .
  • Ion chromatography : Detect sulfate ions (retention time ~4.2 min) to assess hydrolysis byproducts .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability; decomposition onset >150°C indicates high purity .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Density functional theory (DFT) : Calculate bond dissociation energies (BDE) for S-O (≈340 kJ/mol) and C-O (≈320 kJ/mol) bonds to predict hydrolysis or nucleophilic substitution pathways .
  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics .

Q. What experimental designs are recommended for studying the ester’s environmental fate in aqueous systems?

  • Hydrolysis kinetics : Conduct pH-dependent studies (pH 3–9) at 25°C, sampling at intervals (0–72 hr) for LC-MS analysis .
  • Adsorption studies : Use batch experiments with activated carbon or clay minerals; fit data to Freundlich isotherms to estimate partition coefficients .
    Data Table :
pHHydrolysis Half-life (hr)
3>100
748
912

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Implement in-line FT-IR to monitor esterification progress in real time .
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., molar ratio, stirring rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.